Bienvenue dans la boutique en ligne BenchChem!

5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Synthetic methodology Protecting group strategy N-acyl pyrazoline

5-(Furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole (CAS 865616-04-2) is a fully substituted Δ²-pyrazoline delivering exclusive N1-regioselectivity via its 3-methoxybenzoyl protecting group—eliminating N2-isomer contamination that plagues N-unsubstituted analogs. The acid-stable N-protection enables downstream elaboration to thiazole, 1,3,4-thiadiazole, and pyranothiazole libraries. The 3-(4-methylphenyl) substituent confers lower lipophilicity (ΔlogP ≈ −0.26) versus the 4-bromophenyl analog (CAS 865616-06-4), favoring oral bioavailability. The methoxy group offers a demethylation handle (BBr₃) for bioconjugation—a capability absent in the 3-chlorobenzoyl variant (CAS 865616-12-2). Procure this single protected intermediate to streamline SAR campaigns across anti-infective and anti-inflammatory programs.

Molecular Formula C22H20N2O3
Molecular Weight 360.4 g/mol
CAS No. 865616-04-2
Cat. No. B6577849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
CAS865616-04-2
Molecular FormulaC22H20N2O3
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)OC
InChIInChI=1S/C22H20N2O3/c1-15-8-10-16(11-9-15)19-14-20(21-7-4-12-27-21)24(23-19)22(25)17-5-3-6-18(13-17)26-2/h3-13,20H,14H2,1-2H3
InChIKeyPRZZOLPQGVUNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole (CAS 865616-04-2): Structural Identity and Comparator Landscape for Informed Procurement


5-(Furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole (CAS 865616-04-2) is a fully substituted 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole (Δ²-pyrazoline) scaffold. Its molecular formula is C₂₂H₂₀N₂O₃ and its molecular weight is 360.41 g/mol. The compound features a 3-(4-methylphenyl) substituent, a 5-(furan-2-yl) substituent, and a 1-(3-methoxybenzoyl) N-acyl group [1]. The 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole class is extensively explored in medicinal chemistry for antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory applications [2]. The closest commercially available structural analogs include the regioisomeric 3-(4-bromophenyl) compound (CAS 865616-06-4), the 3-chlorobenzoyl variant (CAS 865616-12-2), and the N-unsubstituted parent (CAS 625109-29-7). The 1-(3-methoxybenzoyl) moiety distinguishes this compound from simple N-unsubstituted pyrazolines and provides a synthetically tractable N-protecting group handle . The 3-(4-methylphenyl) substitution pattern differentiates it from halogen-bearing analogs and is associated with altered lipophilicity, steric profile, and potential biological target engagement [3].

Why 5-(Furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole Cannot Be Replaced by In-Class Analogs: Evidence for Structure-Driven Differentiation


Within the 4,5-dihydro-1H-pyrazole class, subtle variations in the N1-acyl group and the C3/C5 aryl substituents produce pronounced differences in steric accessibility, electronic character, and metabolic stability that directly impact synthetic utility and biological performance. The 1-(3-methoxybenzoyl) group serves dual roles as both a directing/protecting moiety during further synthetic elaboration and as a metabolic modulator, while the 3-(4-methylphenyl) substituent contributes a specific steric and lipophilic signature distinct from halogenated or unsubstituted phenyl analogs [1]. Generic substitution with the 3-chlorobenzoyl variant (CAS 865616-12-2) introduces altered electron-withdrawing character affecting N-acyl stability; replacement with the 4-bromophenyl analog (CAS 865616-06-4) introduces a heavy halogen at the C3-aryl position that blocks potential metabolic oxidation sites and alters molecular recognition [2]. The quantitative evidence below demonstrates why these structural variations translate into measurable differences in synthetic accessibility, protecting group orthogonality, and stereoelectronic properties that preclude simple one-for-one substitution in research and development workflows.

Quantitative Differentiation Evidence: 5-(Furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole vs. Closest Analogs


N1-Benzoyl Protecting Group Orthogonality: 1-(3-Methoxybenzoyl) vs. N-Unsubstituted Parent (CAS 625109-29-7)

The 1-(3-methoxybenzoyl) group in the target compound functions as a base-labile N-protecting group, enabling selective N1-deprotection under alkaline conditions (NaOH/EtOH, reflux) to regenerate the free NH pyrazoline without affecting the C3-(4-methylphenyl) or C5-(furan-2-yl) substituents. This orthogonal reactivity contrasts with the N-unsubstituted parent compound (CAS 625109-29-7), which lacks this synthetic handle and cannot undergo selective N1-functionalization without risk of competing N2 reactivity [1]. The N-benzoyl pyrazoline motif is well-established as a protecting group strategy that prevents unwanted N-alkylation or N-oxidation during further synthetic transformations . The methoxy substituent at the 3-position of the benzoyl ring provides additional electronic tuning, enhancing the base-lability of the amide bond relative to unsubstituted benzoyl derivatives [2].

Synthetic methodology Protecting group strategy N-acyl pyrazoline

C3-Aryl Steric and Electronic Differentiation: 4-Methylphenyl vs. 4-Bromophenyl Analog (CAS 865616-06-4)

The 3-(4-methylphenyl) substituent in the target compound (CAS 865616-04-2) differs fundamentally from the 3-(4-bromophenyl) substituent in the closest commercial analog (CAS 865616-06-4). The methyl group (CH₃) contributes a molar refractivity (MR) of 5.65 cm³/mol and a Hansch π value of +0.56, whereas the bromine atom contributes an MR of 8.88 cm³/mol and a π value of +0.86 [1]. The logP difference between toluene (logP = 2.73) and bromobenzene (logP = 2.99) provides a class-level inference of approximately ΔlogP ≈ 0.26 units lower lipophilicity for the 4-methylphenyl-substituted compound relative to its 4-bromophenyl analog. This reduced lipophilicity is expected to translate into improved aqueous solubility and altered membrane permeability profiles [2]. Furthermore, the 4-methylphenyl group lacks the heavy atom effect and potential metabolic dehalogenation liabilities associated with the C–Br bond in the 4-bromophenyl analog.

Structure-activity relationship Halogen effects Lipophilicity

N-Acyl Electronic Tuning: 3-Methoxybenzoyl vs. 3-Chlorobenzoyl Analog (CAS 865616-12-2)

The 3-methoxy substituent on the N1-benzoyl group provides a distinct electronic environment compared to the 3-chlorobenzoyl analog (CAS 865616-12-2). The methoxy group is electron-donating via resonance (Hammett σₘ = +0.12, σₚ = −0.27), whereas the chloro substituent is electron-withdrawing (σₘ = +0.37, σₚ = +0.23) [1]. This difference in electronic character influences the stability of the N-acyl bond: the electron-donating methoxy group increases electron density at the carbonyl carbon, reducing susceptibility to nucleophilic attack and enhancing amide bond stability under acidic conditions. Conversely, the electron-withdrawing chloro group in CAS 865616-12-2 polarizes the carbonyl, rendering the benzoyl group more labile toward hydrolysis [2]. For synthetic applications requiring acid-stable N-protection, the 3-methoxybenzoyl derivative offers a measurable advantage in hydrolytic stability over the 3-chlorobenzoyl analog.

Electronic effects Hammett constants Amide stability

Synthetic Versatility of the 1-(3-Methoxybenzoyl)-4,5-dihydro-1H-pyrazole Core as a Pharmacophore Precursor

The 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole scaffold exemplified by the target compound serves as a versatile precursor for further heterocyclic diversification. In a directly analogous system, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide was successfully converted into a library of 21 fused heterocyclic derivatives including thiazoles, 1,3,4-thiadiazoles, and pyrano[2,3-d]thiazoles, with several derivatives exhibiting antimicrobial activity comparable to ampicillin and gentamicin standards [1]. The target compound's 1-(3-methoxybenzoyl) group is synthetically interchangeable via hydrolysis to the free NH pyrazoline, which can then be re-functionalized with diverse electrophiles (carbothioamide, sulfonamide, acetyl), enabling access to a chemical space that is inaccessible from the N-unsubstituted parent alone [2]. This synthetic versatility represents a key differentiator for procurement decisions, as the compound can serve as a single-entry point for generating structurally diverse screening libraries.

Scaffold diversification Antimicrobial screening Heterocyclic synthesis

Procurement-Relevant Application Scenarios for 5-(Furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole (CAS 865616-04-2)


Divergent Heterocyclic Library Synthesis Using N-Benzoyl Protected Pyrazoline as a Common Intermediate

The target compound is ideally suited as a protected pyrazoline intermediate for generating structurally diverse heterocyclic libraries. Following N-deprotection under basic conditions (NaOH/EtOH), the liberated NH pyrazoline can be converted to the corresponding carbothioamide, which serves as a precursor for thiazole, 1,3,4-thiadiazole, and pyranothiazole derivatives—a strategy validated with the closely related 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide [1]. The 3-methoxybenzoyl group provides acid-stable N-protection during the initial synthetic stages, offering an advantage over the more labile 3-chlorobenzoyl analog (CAS 865616-12-2) [2]. Procurement of this single protected intermediate can replace the need for multiple separate building blocks, reducing inventory complexity and enabling efficient SAR exploration around the pyrazoline core.

Lead Optimization Programs Requiring Controlled Lipophilicity for Oral Bioavailability

The 3-(4-methylphenyl) substituent in the target compound provides lower lipophilicity (estimated ΔlogP ≈ −0.26) and reduced steric bulk compared to the 4-bromophenyl analog (CAS 865616-06-4) [3]. This physicochemical profile is advantageous for lead optimization programs targeting oral bioavailability, where excessive lipophilicity is associated with poor solubility, high metabolic clearance, and promiscuous off-target binding. The target compound's methyl group also eliminates the heavy atom effect and potential metabolic dehalogenation liabilities associated with the bromine atom in CAS 865616-06-4, making it a cleaner starting point for hit-to-lead campaigns in anti-infective or anti-inflammatory programs, where 4,5-dihydro-1H-pyrazole scaffolds have demonstrated promising activity [1].

Regioselective N1-Directed Functionalization for Targeted Covalent Inhibitor Design

The 1-(3-methoxybenzoyl) group provides a regiochemical directing effect that ensures exclusive N1-functionalization, preventing the N2-isomer formation that can occur with N-unsubstituted pyrazolines . This regioselectivity is critical for the design of targeted covalent inhibitors or affinity probes where precise spatial orientation of the reactive warhead is essential. The methoxy substituent at the 3-position of the benzoyl ring offers additional synthetic utility: the methoxy group can be demethylated (BBr₃) to reveal a phenol handle for further functionalization (e.g., bioconjugation, fluorophore attachment), a capability absent in the 3-chlorobenzoyl analog [2]. This makes the target compound uniquely suited for chemical biology probe development.

Antimicrobial Screening Cascades Leveraging Furan-Pyrazoline Synergy

The combination of the furan-2-yl and 4,5-dihydro-1H-pyrazole pharmacophores in a single scaffold has been associated with enhanced antimicrobial activity in multiple screening studies of structurally related compounds [1]. The target compound's specific substitution pattern (3-(4-methylphenyl) / 5-(furan-2-yl) / 1-(3-methoxybenzoyl)) provides a unique combination of steric and electronic features that differentiate it from other members of this screening library class. Procurement of this compound enables its inclusion in antimicrobial screening cascades alongside the 4-bromophenyl analog (CAS 865616-06-4) and 3-chlorobenzoyl analog (CAS 865616-12-2), allowing direct head-to-head structure-activity relationship comparisons that can identify the optimal substituent combination for antibacterial or antifungal potency against Gram-positive and Gram-negative pathogens.

Quote Request

Request a Quote for 5-(furan-2-yl)-1-(3-methoxybenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.